molecular formula C10H10BrNO4 B1424193 Methyl (4-bromo-2-carbamoyl-phenoxy)acetate CAS No. 1400645-33-1

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate

Cat. No. B1424193
M. Wt: 288.09 g/mol
InChI Key: IXHNFRUVWLUXCJ-UHFFFAOYSA-N
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Description

“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 . It is used as a building block in various scientific research .


Molecular Structure Analysis

The molecular structure of “Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” can be represented by the canonical SMILES string: COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N . The InChI string representation is: InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) .


Physical And Chemical Properties Analysis

“Methyl (4-bromo-2-carbamoyl-phenoxy)acetate” is a solid substance with a predicted melting point of 163-168°C and a predicted boiling point of 371.4°C at 760 mmHg . The density is predicted to be 1.6 g/cm3 .

Scientific Research Applications

Synthesis and Biological Screening

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate has been utilized in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been synthesized for antimicrobial profiling, showing significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). Additionally, its analogs have been synthesized and characterized for their potential bioactivity against gram-negative bacteria, pathogenic fungi, and earthworms, indicating its versatility in medicinal chemistry (Dahiya, Pathak, & Kaur, 2008).

Antiviral and Enzyme Inhibitory Activities

Compounds derived from methyl (4-bromo-2-carbamoyl-phenoxy)acetate have also been explored for antiviral and enzyme inhibitory activities. The synthesis of various hydrazone derivatives from this compound has demonstrated potential antibacterial and acetylcholinesterase enzyme inhibitory activities (Sen Gupta & Rastogi, 1986). This highlights its potential application in developing treatments for neurological disorders and infections.

Antibacterial and Antitubercular Activities

The antibacterial and antitubercular activities of methyl (4-bromo-2-carbamoyl-phenoxy)acetate derivatives have been investigated, showing promising results against pathogenic strains and Mycobacterium tuberculosis (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010). This indicates the potential of these derivatives in addressing infectious diseases.

Chemical Synthesis and Structural Analysis

The compound has been used in the synthesis of various derivatives with detailed structural analysis. For example, its role in synthesizing novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines has been explored, contributing to our understanding of molecular structures and interactions (Karabasanagouda, Adhikari, & Shetty, 2007).

Synthesis and Crystallography

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate has been synthesized and characterized using various techniques including crystallography, which provides insights into its molecular structure and potential applications in material science (Yaman, Cakmak, Dege, Odabaşoǧlu, Pavlenko, & Kutuk, 2019).

properties

IUPAC Name

methyl 2-(4-bromo-2-carbamoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFRUVWLUXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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